molecular formula C3H4BNO2S B1592062 Thiazol-2-ylboronic acid CAS No. 389630-95-9

Thiazol-2-ylboronic acid

Cat. No.: B1592062
CAS No.: 389630-95-9
M. Wt: 128.95 g/mol
InChI Key: JWUGKJKBCKJFOU-UHFFFAOYSA-N
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Description

Thiazol-2-ylboronic acid is an organic compound that features a thiazole ring bonded to a boronic acid group The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Scientific Research Applications

Thiazol-2-ylboronic acid has numerous applications in scientific research:

Future Directions

Thiazole compounds, including Thiazol-2-ylboronic acid, have shown potential in various fields such as chemical biology, supramolecular chemistry, and biomedical applications . The development of new chemistries using boron, like boronic acid, is an emerging field with infinite potentiality .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiazol-2-ylboronic acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. In this reaction, a thiazole derivative is coupled with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and is highly efficient.

Industrial Production Methods: Industrial production of this compound often involves the same Suzuki–Miyaura coupling reaction due to its scalability and efficiency. The process can be optimized for large-scale production by adjusting reaction parameters such as temperature, solvent, and catalyst concentration to maximize yield and minimize costs .

Chemical Reactions Analysis

Types of Reactions: Thiazol-2-ylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form thiazol-2-ylboranes.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed:

    Oxidation: Boronic esters or borates.

    Reduction: Thiazol-2-ylboranes.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Comparison with Similar Compounds

Thiazol-2-ylboronic acid can be compared with other boronic acid derivatives and thiazole-containing compounds:

Properties

IUPAC Name

1,3-thiazol-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BNO2S/c6-4(7)3-5-1-2-8-3/h1-2,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUGKJKBCKJFOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=CS1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621114
Record name 1,3-Thiazol-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389630-95-9
Record name 1,3-Thiazol-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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